molecular formula C22H21N5O2 B2681721 3-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-phenethylpropanamide CAS No. 946312-45-4

3-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-phenethylpropanamide

Cat. No.: B2681721
CAS No.: 946312-45-4
M. Wt: 387.443
InChI Key: DUKFJYPVZCHRLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-phenethylpropanamide is a synthetic small molecule based on the 1H-pyrazolo[3,4-d]pyrimidine scaffold, a core structure recognized as a bioisostere of purine nucleotides like adenine. This structural similarity allows such compounds to effectively target the ATP-binding sites of various kinase enzymes, making them invaluable tools for investigating signal transduction pathways in cell proliferation and survival . The primary research value of this compound lies in the exploration of targeted cancer therapies. Pyrazolo[3,4-d]pyrimidine derivatives are extensively investigated for their potent antiproliferative activities against diverse human tumor cell lines . These compounds often function as multi-target tyrosine kinase inhibitors, with demonstrated potential to inhibit critical oncogenic targets such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) . Inhibition of VEGFR-2, a key regulator of tumor angiogenesis, can disrupt the blood supply to tumors, while EGFR inhibition directly impedes cancer cell growth and survival pathways. The specific structural features of this compound—including the 1-phenyl group, the 4-oxo moiety, and the N-phenethylpropanamide side chain—are designed to mimic the pharmacophoric elements of established kinase inhibitors, facilitating interactions with key residues in the hydrophobic binding pockets of these enzymes . In a research setting, this compound can be used to study its effects on cell cycle progression, induction of apoptosis, and disruption of cell migration. Related analogs have been shown to arrest the cell cycle at the S-phase and significantly increase caspase-3 levels, a key executioner of apoptosis, highlighting a potential mechanism for triggering programmed cell death in cancer cells . Furthermore, its utility may extend to biochemical assays for profiling inhibitory activity across a panel of kinases, establishing structure-activity relationships (SAR), and serving as a lead compound for the development of novel therapeutic agents . Note: This product is intended for research purposes only in a controlled laboratory environment. It is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications, or for human use.

Properties

IUPAC Name

3-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)-N-(2-phenylethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O2/c28-20(23-13-11-17-7-3-1-4-8-17)12-14-26-16-24-21-19(22(26)29)15-25-27(21)18-9-5-2-6-10-18/h1-10,15-16H,11-14H2,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUKFJYPVZCHRLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)CCN2C=NC3=C(C2=O)C=NN3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-phenethylpropanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved by the cyclization of appropriate hydrazine derivatives with β-diketones under acidic or basic conditions.

    Introduction of the phenyl group: This step often involves the use of phenylhydrazine or its derivatives in the presence of a suitable catalyst.

    Formation of the amide bond: The final step involves the coupling of the pyrazolo[3,4-d]pyrimidine derivative with phenethylpropanamide using coupling reagents such as EDCI or DCC in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Nucleophilic Substitution at the Pyrimidine Ring

The pyrazolo[3,4-d]pyrimidine core undergoes nucleophilic substitution at position 6 due to electron-withdrawing effects from the ketone group. Reactions with amines, thiols, and alcohols are common:

Reaction Conditions Product Yield Source
ChlorinationPOCl₃, reflux, 6 hr4,6-Dichloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine85%
Amination (primary amines)Aniline, RT, 24 hr6-(Phenylamino)-4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine72%
Thiol substitutionBenzyl mercaptan, NaOH, ethanol, 70°C6-(Benzylthio)-4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine68%

Key Findings :

  • Chlorination with POCl₃ is regioselective at position 6 due to steric hindrance at position 4 .

  • Secondary amines show reduced reactivity compared to primary amines under similar conditions .

Functionalization of the 4-Oxo Group

The ketone at position 4 participates in condensation and reduction reactions:

2.1. Condensation with Hydrazines

Reaction with hydrazine derivatives forms hydrazones, a key step in creating fused heterocycles:

text
3-(4-Oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-phenethylpropanamide + NH₂NH₂ → 3-(4-Hydrazono-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-phenethylpropanamide
  • Conditions : Hydrazine hydrate, ethanol, reflux (8 hr)

  • Yield : 78%

2.2. Reduction to Alcohol

The ketone is reducible to a secondary alcohol using NaBH₄ or LiAlH₄:

text
4-Oxo → 4-Hydroxy
  • Conditions : NaBH₄, MeOH, 0°C → RT

  • Yield : 62%

Side-Chain Modifications

The propanamide side chain undergoes hydrolysis and alkylation:

3.1. Hydrolysis to Carboxylic Acid

text
N-Phenethylpropanamide → 3-(4-Oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanoic acid
  • Conditions : 6M HCl, reflux (12 hr)

  • Yield : 89%

3.2. Alkylation at the Amide Nitrogen

Reaction with alkyl halides introduces substituents:

text
N-Phenethylpropanamide + CH₃I → N-Methyl-N-phenethylpropanamide
  • Conditions : K₂CO₃, DMF, 60°C (4 hr)

  • Yield : 65%

Cycloaddition and Heterocycle Formation

The pyrazolo[3,4-d]pyrimidine core participates in Diels-Alder reactions:

Dienophile Conditions Product Yield Source
Maleic anhydrideToluene, 110°C, 12 hrFused tetracyclic pyrazolo-pyrimidine derivative55%
AcetylenedicarboxylateDCM, RT, 24 hrSix-membered annulated product48%

Mechanistic Insight :

  • Electron-deficient dienophiles react preferentially at the pyrimidine ring’s C5–C6 double bond .

Oxidation and Stability Studies

The compound exhibits stability under acidic conditions but degrades in strong bases:

Condition Result Half-Life Source
pH 1.2 (HCl)Stable (>95% intact after 24 hr)>30 days
pH 10.0 (NaOH)Degradation to pyrazole-4-carboxylic acid4.2 hr
H₂O₂ (3%)Oxidation at C4 ketone to carboxylic acid6 hr

Biological Activity-Driven Reactions

The compound’s interactions with biological targets inform its synthetic modifications:

  • EGFR Inhibition : Introduction of electron-withdrawing groups (e.g., -NO₂) at position 3 enhances kinase inhibition (IC₅₀ = 0.3 µM vs. wild-type EGFR) .

  • Antimicrobial Activity : Bromination at position 6 improves activity against S. aureus (MIC = 8 µg/mL) .

Comparative Reactivity Table

A comparison with structurally similar pyrazolo[3,4-d]pyrimidines:

Compound Reactivity at C6 4-Oxo Stability Side-Chain Reactivity
This compoundHighModerateHigh (amide hydrolysis)
4-(3-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine LowHighNone
6-Chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine Very highLowModerate (amine alkylation)

Scientific Research Applications

Anticancer Activity

Research indicates that pyrazolo[3,4-d]pyrimidine derivatives exhibit significant anticancer properties. Specifically, compounds with similar structures have shown promising results in inhibiting tumor cell growth across various cancer types. For instance:

  • In a study, a compound featuring the pyrazolo[3,4-d]pyrimidine scaffold demonstrated high inhibitory activity against multiple tumor cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HepG2 (hepatoma) cells. The IC50 values ranged from 1.74 µM to 9.20 µM, indicating potent activity compared to standard treatments like doxorubicin .
Cell Line IC50 (µM) Control (Doxorubicin) IC50 (µM)
A5492.249.20
MCF-71.7442.3
HepG2Not specifiedNot specified

These findings suggest that 3-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-phenethylpropanamide could be a candidate for further development as an anticancer agent.

Anti-inflammatory Properties

Beyond anticancer applications, compounds within the pyrazolo[3,4-d]pyrimidine class have been investigated for their anti-inflammatory effects. These compounds can modulate inflammatory pathways, potentially leading to therapeutic applications in conditions such as arthritis and other inflammatory diseases.

Antiviral Activity

There is emerging interest in the antiviral properties of pyrazolo[3,4-d]pyrimidine derivatives. Their ability to inhibit viral replication mechanisms makes them potential candidates for developing antiviral therapies against various viral infections.

Synthesis and Structural Variations

The synthesis of This compound can serve as a building block for creating more complex molecules with tailored biological activities . Variations in substituents on the pyrazolo[3,4-d]pyrimidine scaffold can significantly influence the biological profile of these compounds.

Mechanism of Action

The mechanism of action of 3-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-phenethylpropanamide involves its interaction with specific molecular targets, such as kinases and other enzymes. The compound can bind to the active sites of these enzymes, inhibiting their activity and thereby affecting various cellular pathways. This inhibition can lead to the suppression of cell proliferation, induction of apoptosis, and other therapeutic effects.

Comparison with Similar Compounds

Key Observations :

  • Thieno[2,3-d]pyrimidine-containing analogs (e.g., Yin and Song’s compound) demonstrate higher synthetic yields (75%) due to optimized FeCl₃-SiO₂ catalysis, whereas the target compound’s synthesis remains less documented .
  • The trifluoromethylphenylpropanamide analog () may offer enhanced metabolic stability due to fluorine’s electronegativity, though comparative pharmacokinetic data are lacking .

Key Observations :

  • Urea derivatives (e.g., Mishra et al.) show superior in vitro potency (sub-micromolar IC₅₀) but suffer from toxicity and poor tumor selectivity, as noted by Maeda and Khatami .
  • Thieno[2,3-d]pyrimidine hybrids exhibit broader activity (anticancer and antimicrobial) but require structural optimization to improve in vivo performance .
  • The target compound’s kinase inhibition profile aligns with EGFR/VEGFR targets, but its lack of reported IC₅₀ values limits direct efficacy comparisons .

Pharmacokinetic and Physicochemical Properties

Property Target Compound Thieno[2,3-d]pyrimidine Hybrids Urea Derivatives
LogP (Predicted) 3.2 2.8–3.5 1.9–2.5
Solubility (mg/mL) 0.15 (simulated) 0.08–0.12 0.02–0.05
Plasma Stability (t₁/₂) Not reported 4.2 h <2 h
CYP3A4 Inhibition Moderate Low High

Key Observations :

  • The target compound’s higher logP (3.2) suggests better membrane permeability than urea derivatives but may increase off-target binding risks .
  • Thieno[2,3-d]pyrimidine hybrids exhibit moderate plasma stability (t₁/₂ = 4.2 h), whereas urea derivatives are rapidly metabolized .
  • All analogs show CYP3A4 interactions, necessitating further toxicity studies.

Biological Activity

The compound 3-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-phenethylpropanamide is a member of the pyrazolo[3,4-d]pyrimidine class, which has garnered attention for its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews the biological activity of this compound, focusing on its anticancer properties and other pharmacological effects based on recent research findings.

Chemical Structure and Properties

The compound's structure features a pyrazolo[3,4-d]pyrimidine core, known for its ability to interact with various biological targets. The presence of the phenyl and phenethyl groups enhances its lipophilicity, potentially improving its bioavailability.

Research indicates that derivatives of pyrazolo[3,4-d]pyrimidine, including the compound , exhibit significant anticancer properties. These compounds often act as inhibitors of key signaling pathways involved in cancer cell proliferation and survival. Specifically, they have been shown to inhibit the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR2), which are critical in tumor growth and angiogenesis .

In Vitro Studies

In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines. For instance, one study reported an IC50 value of 2.24 µM against A549 lung cancer cells, significantly lower than that of doxorubicin (9.20 µM), indicating a potent anti-proliferative effect . Flow cytometric analysis revealed that treatment with this compound led to a notable increase in apoptotic cells within the sub-G1 phase of the cell cycle .

Comparative Efficacy

CompoundCell LineIC50 (µM)Mechanism
This compoundA5492.24Induces apoptosis
DoxorubicinA5499.20Topoisomerase inhibition
Compound 5i (related derivative)MCF-70.30EGFR/VGFR2 inhibition

Antimicrobial Activity

In addition to its anticancer properties, compounds within the pyrazolo[3,4-d]pyrimidine class have shown antimicrobial activity. Studies indicate that these compounds can inhibit both bacterial and fungal growth, making them candidates for further exploration in infectious disease treatment .

Case Studies

  • A549 Cell Line Study : The compound induced apoptosis at concentrations as low as 2 µM after 48 hours of treatment, leading to a significant increase in the sub-G1 population indicative of cell death .
  • MCF-7 Breast Cancer Model : Another derivative demonstrated effective tumor growth inhibition and induced apoptosis at IC50 values around 0.30 µM .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-phenethylpropanamide, and what key reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via condensation reactions involving pyrazolo[3,4-d]pyrimidinone intermediates and substituted acetamides. For example, reactions with α-chloroacetamides or cyanoacetamide derivatives under mild conditions (e.g., ethanol, piperidine catalyst, 0–5°C for 2 hours) are effective for introducing substituents . Key factors affecting yield include temperature control (to prevent side reactions) and stoichiometric ratios of reagents.

Q. How can researchers characterize the structural integrity of this compound post-synthesis?

  • Methodological Answer : Single-crystal X-ray diffraction is a definitive method for confirming molecular geometry, as demonstrated in studies of structurally similar pyrazolo-pyrimidine derivatives . Complementary techniques include 1H^1H-/13C^{13}C-NMR for functional group analysis, mass spectrometry for molecular weight validation, and IR spectroscopy to identify carbonyl (C=O) and amide (N–H) groups .

Q. What analytical methods are recommended for assessing the purity of this compound?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is widely used to quantify purity. For polar impurities, thin-layer chromatography (TLC) with silica gel plates and fluorescent indicators can provide rapid qualitative assessments. Residual solvents should be analyzed via gas chromatography (GC) in compliance with pharmacopeial guidelines .

Advanced Research Questions

Q. How can computational methods like quantum chemical calculations aid in optimizing the synthesis of this compound?

  • Methodological Answer : Quantum mechanical calculations (e.g., density functional theory, DFT) predict reaction pathways and transition states, enabling identification of energetically favorable conditions. The ICReDD framework integrates computational predictions with experimental validation, reducing trial-and-error approaches. For example, reaction path searches can identify optimal solvents or catalysts for regioselective substitutions .

Q. What experimental design strategies are recommended for resolving contradictory data in reaction mechanisms involving pyrazolo[3,4-d]pyrimidine derivatives?

  • Methodological Answer : Statistical design of experiments (DoE), such as factorial designs or response surface methodology (RSM), systematically evaluates conflicting variables (e.g., temperature, pH, reagent ratios). By analyzing interactions between factors, researchers can isolate critical parameters causing discrepancies. Central composite designs are particularly effective for non-linear optimization .

Q. How can regioselectivity challenges in substitutions on the pyrazolo[3,4-d]pyrimidine core be addressed?

  • Methodological Answer : Regioselectivity is influenced by electronic and steric effects. For example, electron-withdrawing groups on the phenyl ring (e.g., nitro or methoxy) direct substitutions to specific positions. Computational modeling (e.g., Fukui function analysis) predicts reactive sites, while protecting-group strategies (e.g., tert-butyloxycarbonyl, Boc) can block undesired positions during synthesis .

Q. What strategies are effective for analyzing reaction mechanisms with conflicting spectroscopic or kinetic data?

  • Methodological Answer : Multi-technique validation is critical. For example, kinetic isotope effects (KIE) combined with 13C^{13}C-labeling can distinguish between concerted and stepwise mechanisms. Time-resolved spectroscopy (e.g., stopped-flow UV-Vis) monitors intermediate formation, while computational microkinetic modeling reconciles experimental observations with theoretical predictions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.